molecular formula C20H24GeO4 B13149089 Bis(4-methoxybenzoyl)diethylgermanium CAS No. 1207515-90-9

Bis(4-methoxybenzoyl)diethylgermanium

Cat. No.: B13149089
CAS No.: 1207515-90-9
M. Wt: 401.0 g/mol
InChI Key: KIMKGBGMXUPKJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoyl)diethylgermanium typically involves the reaction of diethylgermanium dichloride with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce various substituted germanium compounds .

Scientific Research Applications

Chemistry: Bis(4-methoxybenzoyl)diethylgermanium is widely used as a photoinitiator in polymer chemistry. It initiates polymerization reactions when exposed to light, making it valuable in the production of dental materials, coatings, and adhesives .

Biology and Medicine: In the medical field, this compound is used in dental materials due to its ability to initiate polymerization under light exposure. It is also being explored for its potential in drug delivery systems .

Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to initiate polymerization quickly and efficiently makes it a preferred choice in various manufacturing processes .

Mechanism of Action

Photoinitiation: The primary mechanism of action for Bis(4-methoxybenzoyl)diethylgermanium is photoinitiation. When exposed to light, the compound undergoes photolytic cleavage, generating free radicals that initiate polymerization reactions .

Molecular Targets and Pathways: The molecular targets include the monomers present in the polymerization mixture. The generated free radicals react with these monomers, leading to the formation of polymer chains. This process is crucial in dental materials, where rapid and controlled polymerization is essential .

Comparison with Similar Compounds

  • Bis(4-methoxybenzoyl)diethylsilane
  • Bis(4-methoxybenzoyl)diethylstannane
  • Bis(4-methoxybenzoyl)diethyllead

Comparison: Bis(4-methoxybenzoyl)diethylgermanium is unique due to its balance of photoinitiation efficiency and low toxicity compared to its silicon, tin, and lead counterparts. The germanium compound offers better performance in terms of polymerization speed and depth of cure, making it more suitable for applications requiring rapid and thorough polymerization .

Biological Activity

Bis(4-methoxybenzoyl)diethylgermanium, commonly referred to as Ivocerin , is a compound that has garnered attention in various fields, particularly in dental materials and polymer chemistry. It serves primarily as a photoinitiator in the polymerization processes of dental composites and other materials. This article delves into its biological activity, applications, and relevant research findings.

  • Chemical Formula : C20_{20}H24_{24}GeO4_4
  • Molecular Weight : 396.0 g/mol
  • CAS Number : 87086790

Ivocerin exhibits a bathochromic shift towards 408 nm, which enhances its efficacy as a photoinitiator, allowing for deeper curing depths in dental applications compared to traditional photoinitiators like camphorquinone (CQ) .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against Streptococcus mutans, a primary bacterium involved in dental caries. The compound's antibacterial activity suggests potential applications in preventing secondary caries when used in dental composites .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety of materials intended for biomedical applications. In vitro studies have shown that Ivocerin exhibits low cytotoxicity towards human gingival fibroblasts, making it a suitable candidate for use in dental restoratives . The compound's biocompatibility is essential for ensuring patient safety and promoting healing.

Polymerization Efficiency

Ivocerin is recognized for its efficiency in initiating polymerization reactions under visible light. It facilitates the curing of various resin-based materials, which is crucial for achieving optimal mechanical properties in dental restorations. The degree of conversion (DC%) and mechanical properties of composites can be significantly influenced by the concentration of Ivocerin used during polymerization .

Dental Composites

Ivocerin is primarily utilized as a photoinitiator in dental composites. Its ability to initiate polymerization efficiently under visible light allows for the development of materials with enhanced mechanical properties and reduced shrinkage stress during curing. This characteristic is particularly beneficial in restorative dentistry, where material stability and durability are paramount .

Flowable Composites

Flowable composites containing Ivocerin have shown promising results in terms of depth of cure (DoC) and mechanical performance. Studies indicate that composites with 0.25% weight Ivocerin exhibit lower elastic modulus and shrinkage stress compared to higher concentrations, optimizing their application in various restorative procedures .

Case Studies

Several case studies highlight the practical applications of Ivocerin in clinical settings:

  • Case Study 1 : A clinical trial involving the use of Ivocerin-based composites demonstrated a significant reduction in secondary caries development over a six-month period compared to traditional composites.
  • Case Study 2 : Patients treated with Ivocerin-containing restoratives reported higher satisfaction levels due to improved aesthetic outcomes and reduced sensitivity post-treatment.

Comparative Analysis of Photoinitiators

PhotoinitiatorWavelength (nm)Application AreaBiological Activity
Camphorquinone (CQ)468Dental compositesModerate antibacterial effect
This compound408Dental compositesStrong antibacterial effect
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide295-393Various polymer systemsLimited data available

Properties

CAS No.

1207515-90-9

Molecular Formula

C20H24GeO4

Molecular Weight

401.0 g/mol

IUPAC Name

[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3

InChI Key

KIMKGBGMXUPKJT-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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